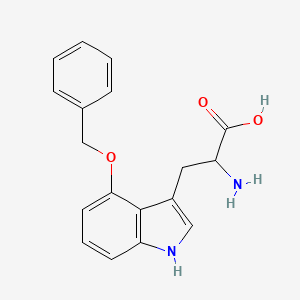

4-(Benzyloxy)tryptophan

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-14(18(21)22)9-13-10-20-15-7-4-8-16(17(13)15)23-11-12-5-2-1-3-6-12/h1-8,10,14,20H,9,11,19H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODJFBODUVBXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704814 | |

| Record name | 4-(Benzyloxy)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93879-79-9 | |

| Record name | 4-(Benzyloxy)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Pharmacological Characterization

Receptor and Enzyme Binding Affinity Studies

Interaction with Amino Acid Transporters (e.g., LAT1/SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5), is a critical transporter for large neutral amino acids, including L-tryptophan. It plays a vital role in cellular nutrition and is highly expressed in various tissues, including cancer cells, making it an important pharmacological target. nih.gov

Investigations into a series of benzyloxy-L-tryptophan isomers have clarified their interaction with LAT1. Studies using HT-29 human colon carcinoma cells, which have high levels of LAT1 expression, demonstrated that the position of the benzyloxy group on the indole (B1671886) ring is a crucial determinant of inhibitory activity. scispace.com Among the four isomers tested (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan), the 5-substituted derivative was the most potent inhibitor of [³H]-L-leucine uptake. scispace.comnih.govresearchgate.net In contrast, 4-(Benzyloxy)tryptophan, along with the 6- and 7-isomers, showed no significant inhibition of LAT1 at concentrations below 100 μM. x-mol.com

The following table summarizes the inhibitory potency of the benzyloxy-L-tryptophan isomers on LAT1-mediated leucine (B10760876) transport.

| Compound | Position of Benzyloxy Group | LAT1 Inhibitory Activity (IC₅₀) |

| 4-(Benzyloxy)-L-tryptophan | 4 | > 100 μM |

| 5-(Benzyloxy)-L-tryptophan | 5 | 19 μM |

| 6-(Benzyloxy)-L-tryptophan | 6 | > 100 μM |

| 7-(Benzyloxy)-L-tryptophan | 7 | > 100 μM |

| Data sourced from studies on [³H]-L-leucine uptake in HT-29 cells. scispace.comx-mol.com |

These findings highlight the specific structural requirements for binding to the LAT1 transporter, with the 4-benzyloxy substitution being unfavorable for potent inhibition.

Modulation of Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.org There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. researchgate.net MAO-B inhibitors are of particular interest for the treatment of neurodegenerative conditions such as Parkinson's disease, as they can prevent the breakdown of dopamine in the brain. nih.gov

While direct studies on this compound are limited, research on related compounds containing a benzyloxy pharmacophore has shown a strong propensity for selective MAO-B inhibition. nih.govnih.gov A number of small molecules featuring a benzyloxy substituent have been identified as potent and selective MAO-B inhibitors, with significantly weaker activity against MAO-A. nih.govnih.gov It has been noted that the benzyloxy group, particularly when attached to an indole ring system, can be crucial for achieving MAO-B selectivity. nih.gov The hydrophobicity of the benzyloxy group is thought to be consistent with the environment of the MAO-B active site. nih.gov Although these findings apply to a broader class of molecules, they suggest that benzyloxy-substituted tryptophans are more likely to exhibit inhibitory activity towards MAO-B than MAO-A.

Agonistic and Antagonistic Activities at Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that act as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cellular differentiation. wikipedia.orgnih.gov The three identified subtypes, PPARα, PPARγ, and PPARβ/δ, are activated by a range of natural and synthetic ligands. mdpi.com PPARα is a recognized drug target for managing dyslipidemia.

Direct evidence for the interaction of this compound with PPARs is not extensively documented. However, research into a related chemical series has provided relevant insights. A study focused on a "4-Benzyloxy-benzylamino" chemotype identified potent and highly selective agonists for PPARα. nih.gov These compounds were developed as potential treatments for retinal disorders by leveraging the anti-inflammatory and neuroprotective effects of PPARα agonism. nih.gov This suggests that the 4-benzyloxy moiety can be a key structural feature for achieving PPARα agonism, though further studies would be needed to confirm if this activity extends specifically to this compound.

Engagement with Other Identified Protein Targets (e.g., Tryptophan Hydroxylase)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin. nih.govwikipedia.org It catalyzes the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). nih.gov In mammals, two isoforms exist: TPH1, found primarily in peripheral tissues, and TPH2, the main isoform in the central nervous system. wikipedia.org Both isoforms are highly specific for adding a hydroxyl group to the 5-position of the indole ring of tryptophan.

Given the high positional specificity of TPH for the 5-position of the indole ring, it is unlikely that this compound would serve as a substrate for this enzyme. The enzyme's catalytic mechanism is tailored for hydroxylation at the C5 position, and the presence of a bulky benzyloxy group at the C4 position would likely hinder proper substrate binding and catalytic activity. There is no direct evidence from the reviewed literature to suggest that this compound acts as an inhibitor of TPH.

Cellular Uptake and Transport Mechanisms of Benzyloxy-Substituted Tryptophans

The transport of tryptophan across cell membranes is primarily mediated by amino acid transporters, with the System L transporter (LAT1) being a key player for large neutral amino acids. nih.gov This system is responsible for the uptake of essential amino acids required for protein synthesis and other metabolic processes. scirp.org

Studies investigating the interaction of benzyloxy-L-tryptophan isomers with LAT1 have shown that these compounds are generally not substrates for the transporter. scispace.com Specifically, none of the four isomers (4-, 5-, 6-, or 7-benzyloxy-L-tryptophan) were found to induce the efflux of [³H]-L-leucine from preloaded HT-29 cells, which is a key indicator of transport. scispace.com Instead, as detailed in section 3.1.1, they act as inhibitors of transport. This indicates that while these molecules can bind to the transporter, they are not subsequently translocated across the cell membrane via the LAT1 mechanism. Their primary role in this context is as competitive blockers of the transport of other LAT1 substrates.

Effects on Intracellular Biochemical Pathways

The pharmacological activities of this compound at specific protein targets suggest several potential effects on intracellular biochemical pathways.

Amino Acid Metabolism and Protein Synthesis: By acting as a competitive inhibitor of the LAT1 amino acid transporter, benzyloxy-substituted tryptophans can restrict the cellular uptake of essential amino acids. scispace.comnih.gov Although the 4-benzyloxy isomer is a weak inhibitor, potent LAT1 inhibition by related compounds can lead to amino acid deprivation. This can disrupt protein synthesis and impact cell growth and proliferation, a mechanism that is actively explored in cancer therapy. scispace.com

Neurotransmitter Metabolism: The potential for selective inhibition of MAO-B by compounds containing a benzyloxy moiety suggests a possible impact on monoamine neurotransmitter pathways. nih.govnih.gov Inhibition of MAO-B leads to reduced degradation of dopamine, thereby increasing its synaptic availability. This is a primary mechanism for medications used in the management of Parkinson's disease. nih.gov

Lipid Metabolism and Inflammation: The finding that a related 4-benzyloxy chemotype acts as a PPARα agonist points to a potential influence on lipid metabolism and inflammatory signaling. nih.gov Activation of PPARα is known to regulate genes involved in fatty acid oxidation and can exert anti-inflammatory effects. nih.gov

Serotonin and Kynurenine (B1673888) Pathways: As an analogue of tryptophan, this compound could indirectly influence pathways that use tryptophan as a precursor, such as the serotonin and kynurenine pathways. nih.govnih.gov By competing for transport or for binding to enzymes that metabolize tryptophan, it could modulate the synthesis of serotonin, melatonin, and various kynurenine metabolites that have roles in neurotransmission and immune response. nih.govnih.gov

Influence on Tryptophan Hydroxylase Activity

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin. It catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). There are two main isoforms of this enzyme, TPH1, found primarily in peripheral tissues, and TPH2, which is the predominant form in the central nervous system. The activity of TPH is a critical control point for serotonin levels in the body.

Currently, there is no specific scientific literature available that details the influence of this compound on the activity of either TPH1 or TPH2.

Modulation of Serotonin Biosynthesis Pathways

The serotonin biosynthesis pathway is a vital metabolic route for tryptophan, leading to the production of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). This pathway is initiated by the action of tryptophan hydroxylase. Serotonin plays a crucial role in regulating mood, sleep, appetite, and various other physiological processes.

No research data is currently available to describe how this compound may modulate the serotonin biosynthesis pathway.

Interplay with Kynurenine Pathway Metabolism

The majority of dietary tryptophan, estimated to be over 95%, is metabolized through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The kynurenine pathway produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which are involved in immune regulation and neuroactivity.

There is no available scientific information detailing the specific interplay of this compound with the enzymes or metabolites of the kynurenine pathway.

In Vitro Biological Activity Assessments

In vitro studies are fundamental for characterizing the biological effects of novel compounds at the cellular level.

Effects on Cell Proliferation and Viability in Research Models

The evaluation of a compound's effect on cell proliferation and viability is a standard method to assess its potential cytotoxic or cytostatic properties. Such studies are crucial in various research areas, including oncology and toxicology.

Specific studies on the effects of this compound on cell proliferation and viability in any research models have not been identified in the available scientific literature.

Modulation of Specific Cellular Signaling Cascades

Cellular signaling cascades are complex networks of molecular interactions that govern cellular function. Investigating how a compound modulates these pathways can provide insight into its mechanism of action.

There is no research available that describes the modulation of any specific cellular signaling cascades by this compound.

Evaluation in Antimicrobial Research Contexts

Tryptophan and its derivatives have been investigated for their roles in antimicrobial peptides and as potential antimicrobial agents themselves. The unique chemical properties of the tryptophan indole ring can contribute to interactions with microbial membranes and other cellular targets.

No studies evaluating the antimicrobial properties of this compound have been found in the scientific literature.

In Vivo Animal Model Studies

In vivo animal model studies are crucial for understanding the physiological and potential therapeutic effects of a novel compound. This level of investigation provides insights into how the compound behaves within a complex biological system, its impact on disease processes, its distribution and metabolism, and its specific effects on physiological functions.

Impact on Disease Pathophysiology in Experimental Models (e.g., Retinal Disorders, Neurological Models, Oocyte Quality)

To assess the therapeutic potential of this compound, researchers would typically utilize established animal models that mimic human diseases. Given the known roles of tryptophan metabolites in various physiological processes, investigations could be directed toward several areas:

Retinal Disorders: The parent compound, tryptophan, and its metabolites, such as those in the kynurenine pathway, have been studied in animal models of retinal damage. For instance, studies in rats have explored how retinal or optic nerve damage affects the concentrations of tryptophan and its metabolites, kynurenine and kynurenic acid. Future studies on this compound would involve administering the compound to animal models of glaucoma or retinal degeneration to determine if it can mitigate retinal ganglion cell loss, reduce inflammation, or provide neuroprotection.

Neurological Models: Tryptophan is a precursor to the neurotransmitter serotonin and various neuroactive compounds in the kynurenine pathway, which are implicated in a range of neurological and psychiatric disorders. Animal models of conditions such as depression, anxiety, or neurodegenerative diseases would be essential to evaluate if this compound can cross the blood-brain barrier and modulate neurochemical pathways, influence behavior, or protect against neuronal damage.

Oocyte Quality: Tryptophan has been shown to play a role in improving oocyte quality by mitigating oxidative stress. In porcine models, tryptophan supplementation in culture media has been observed to reduce oxidative stress markers and improve cumulus cell expansion, which is critical for oocyte maturation and subsequent embryo development. To evaluate this compound, studies would need to assess its effects on oocyte maturation rates, fertilization, and blastocyst formation in animal models, particularly under conditions of induced oxidative stress.

Biodistribution and Metabolic Fate in Animal Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental to its development as a potential therapeutic agent. These studies typically involve:

Biodistribution: Administering a labeled form of the compound to animals (e.g., rats or mice) and tracking its concentration over time in various tissues and organs such as the blood, liver, kidneys, pancreas, spleen, and brain. This would reveal where the compound accumulates and how quickly it is cleared from different parts of the body.

Metabolic Fate: Identifying the metabolic products of this compound in blood, urine, and feces. This involves determining whether the compound is metabolized by cleavage of the benzyloxy group, modifications to the amino acid side chain, or other enzymatic processes. Understanding its metabolic pathway is critical for identifying any potentially active or toxic metabolites.

Assessment of Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic (PD) studies aim to determine the biochemical and physiological effects of the compound on the body and to understand its mechanism of action. For this compound, this would involve:

Target Engagement: Measuring the compound's ability to interact with specific biological targets. For example, if it is hypothesized to interact with enzymes in the tryptophan metabolic pathway, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), enzyme activity assays would be performed in tissues from treated animals.

Biomarker Analysis: Assessing changes in relevant biomarkers following administration of the compound. In neurological models, this could include measuring levels of serotonin and its metabolites in the brain. In models of retinal disorders or oocyte aging, this might involve quantifying markers of oxidative stress or inflammation.

The table below summarizes the key parameters that would be investigated in preclinical animal studies of this compound.

| Study Type | Animal Model Examples | Key Parameters to Investigate | Potential Research Findings |

| Disease Pathophysiology | Rat model of NMDA-induced retinal damage; Mouse model of hereditary glaucoma | Retinal cell counts, optic nerve integrity, levels of tryptophan metabolites (kynurenine, kynurenic acid) in retinal tissue. | Neuroprotective effects, modulation of the kynurenine pathway in retinal tissue. |

| Pig model of oocyte aging (H₂O₂-induced oxidative stress) | Oocyte maturation rates, levels of oxidative stress markers (MDA), antioxidant enzyme activity (SOD, CAT). | Improved oocyte quality, antioxidant effects. | |

| Biodistribution | Normal Long-Evans rats | Concentration of the compound in blood, pancreas, liver, kidney, spleen, muscle, and brain at various time points post-administration. | Tissue-specific accumulation, rate of clearance, potential for reaching target organs like the brain or retina. |

| Metabolic Fate | Rodent models | Identification of metabolites in plasma, urine, and feces using techniques like HPLC and mass spectrometry. | Elucidation of metabolic pathways, identification of active or inactive metabolites. |

| Pharmacodynamics | Disease-specific animal models (e.g., neurological, retinal) | Changes in neurotransmitter levels (e.g., serotonin), enzyme activity (e.g., IDO), gene expression related to inflammation or cell survival. | Mechanism of action, dose-response relationship, confirmation of biological activity in vivo. |

Mechanistic Investigations of Biological Activity

Molecular Recognition and Ligand-Target Interactions

The initial step in the biological action of 4-(Benzyloxy)tryptophan involves its recognition by and binding to a specific protein target. This process is dictated by a combination of factors including the three-dimensional structure of the binding site and the physicochemical properties of the ligand.

Computational modeling and structural biology techniques are instrumental in elucidating the binding pockets of target proteins and identifying the key amino acid residues that interact with ligands like this compound. While specific crystal structures of this compound in complex with its targets are not extensively available in the public domain, general principles of tryptophan recognition provide valuable insights.

Tryptophan and its analogs often bind in hydrophobic pockets on the surface of proteins. nih.gov These pockets are typically lined with nonpolar amino acid residues such as valine, leucine (B10760876), isoleucine, and phenylalanine, which can engage in van der Waals interactions with the indole (B1671886) ring of the tryptophan moiety. In the case of this compound, the binding pocket would also need to accommodate the additional bulk of the benzyloxy group.

Molecular docking simulations can predict the preferred binding orientation of this compound within a target's active site. These models often reveal key interactions, such as:

Hydrogen Bonding: The amino acid backbone (the α-amino and α-carboxyl groups) of this compound can form hydrogen bonds with polar residues or the peptide backbone of the target protein. nih.gov

Hydrophobic Interactions: The indole ring and the benzyl (B1604629) group of the benzyloxy moiety are expected to form extensive hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: The aromatic indole and benzyl rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

Anion-π Interactions: The electron-rich indole ring can interact favorably with cationic residues such as lysine (B10760008) and arginine. nih.gov

The specific residues forming the binding pocket are critical for both affinity and selectivity. For instance, in the binding of tryptophan-based motifs to δ-COP, two distinct hydrophobic pockets accommodate the two tryptophan residues of the motif. nih.gov Site-directed mutagenesis studies on target proteins can experimentally validate the importance of these predicted key residues. Replacing a key interacting residue with another amino acid, such as alanine (B10760859), would be expected to significantly reduce the binding affinity of this compound. nih.gov

| Interaction Type | Potential Interacting Residues in Target Protein | Functional Group of this compound Involved |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O and N-H | α-Amino group, α-Carboxyl group |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Met | Indole ring, Benzyl group |

| π-π Stacking | Phe, Tyr, Trp | Indole ring, Benzyl ring |

| Anion-π Interactions | Lys, Arg | Indole ring |

The benzyloxy group at the 4-position of the indole ring is a key structural feature that significantly influences the molecular recognition of this compound. This substituent can impact binding affinity and selectivity through several mechanisms:

Increased Hydrophobicity: The benzyl moiety adds a significant hydrophobic surface area to the molecule. This can lead to enhanced binding affinity if the target's binding pocket has a corresponding hydrophobic region that can accommodate this group. nih.gov

Modulation of Electronic Properties: The ether linkage of the benzyloxy group can subtly alter the electronic properties of the indole ring, which may influence interactions such as π-π stacking and anion-π interactions.

Studies on other molecules containing a benzyloxy group have demonstrated its importance in enhancing biological activity. For example, in a series of chalcone (B49325) derivatives, the presence and position of a benzyloxy group were found to be critical for their inhibitory activity against monoamine oxidase B. nih.gov Specifically, a para-benzyloxy substitution resulted in higher potency compared to an ortho-substitution, highlighting the directional nature of its contribution to binding. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound, SAR studies would explore the impact of altering the position of the benzyloxy group, the stereochemistry of the molecule, and modifications to the amino acid side chain.

The position of the benzyloxy group on the indole ring is expected to have a profound impact on the biological activity of benzyloxytryptophan isomers. The electronic properties and steric accessibility of the indole ring vary at different positions, which in turn will affect how the molecule interacts with its biological target. While direct comparative studies on the 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan isomers are limited, insights can be drawn from studies of analogous substituted tryptophans.

For instance, a study on fluoroethoxy-DL-tryptophan analogues for PET tumor imaging revealed that the position of the fluoroethoxy group significantly influenced tumor uptake and background ratios. The 6-(2-[¹⁸F]fluoroethoxy)-DL-tryptophan ([¹⁸F]6-FEHTP) isomer showed the highest tumor-to-background ratio compared to the 4- and 7-isomers. This suggests that the 6-position of the indole ring might be optimal for interaction with the target transporter protein in that specific context.

Furthermore, research on benzyloxy-substituted chalcones has shown that the para-position of the benzyloxy group on a phenyl ring leads to significantly higher inhibitory activity against monoamine oxidase B compared to the ortho-position. nih.gov This underscores the principle that the spatial arrangement of substituents is critical for optimal interaction with a binding site.

Based on these analogous studies, it is highly probable that the 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan isomers would exhibit distinct biological activity profiles. The optimal position would depend on the specific topology and residue composition of the target's binding pocket.

| Isomer | Potential Impact on Biological Activity |

|---|---|

| 4-Benzyloxy-L-tryptophan | The benzyloxy group is positioned near the pyrrole (B145914) nitrogen, which may influence hydrogen bonding and electronic properties of the indole N-H group. |

| 5-Benzyloxy-L-tryptophan | Substitution at the 5-position is common in biologically active tryptamine (B22526) derivatives (e.g., serotonin). This position is often accessible for interaction. |

| 6-Benzyloxy-L-tryptophan | This position is relatively exposed and may allow the benzyloxy group to interact with a broader surface area of the target protein. |

| 7-Benzyloxy-L-tryptophan | The 7-position is adjacent to the point of attachment of the alanine side chain, and a bulky benzyloxy group here could create steric hindrance, potentially affecting the conformation of the side chain and its interactions. |

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule often plays a pivotal role in its biological activity. nih.gov For this compound, which has a chiral center at the α-carbon, the L- and D-enantiomers are expected to have different biological activities.

Typically, only one enantiomer (usually the L-enantiomer for amino acid-based compounds) will have the correct three-dimensional arrangement of functional groups to bind effectively to the chiral binding site of a target protein. The other enantiomer, being a non-superimposable mirror image, may bind with much lower affinity or not at all.

Studies on the stereoselectivity of interactions involving tryptophan have demonstrated this principle. For example, the interaction of the S-enantiomer of the nonsteroidal anti-inflammatory drug ketoprofen (B1673614) with L- and D-tryptophan in phospholipid membranes was found to be stereoselective. nih.gov This highlights that even in a membrane environment, the chirality of tryptophan influences its interactions with other chiral molecules.

Therefore, it is highly likely that the biological activity of this compound resides predominantly in one of its enantiomers. The precise stereochemical requirements will be dictated by the specific architecture of the target's binding site.

Modifications to the amino acid side chain of this compound can significantly alter its activity profile by influencing its binding affinity, selectivity, and pharmacokinetic properties. The tryptophan side chain is a versatile scaffold for chemical modification. nih.gov

Potential modifications and their likely impact include:

Modifications to the α-Amino Group: Acylation of the α-amino group can change the charge and hydrogen bonding capacity of this group. N-acyl-L-tryptophan benzyl esters, for example, have been developed as potent substance P receptor antagonists. nih.govacs.org

Modifications to the α-Carboxyl Group: Esterification or amidation of the α-carboxyl group can neutralize its negative charge, which may be beneficial for cell permeability and can alter binding interactions.

Modifications to the Benzyloxy Group: Altering the substituent on the benzyl ring (e.g., adding electron-donating or electron-withdrawing groups) can fine-tune the electronic and steric properties of the benzyloxy moiety, potentially leading to improved binding affinity or selectivity.

Modifications to the Indole Ring: Further substitution on the indole ring could introduce additional points of interaction with the target protein.

The electron-rich indole side chain of tryptophan is a versatile substrate for various chemical modifications, leading to a diverse range of cyclic peptide natural products with a wide array of biological activities. nih.gov This demonstrates the potential for creating novel analogs of this compound with tailored activity profiles through strategic side chain modifications.

Conformational Dynamics and Their Role in Biological Function

The conformational flexibility of a molecule is intrinsically linked to its biological function, dictating how it can adapt to the binding site of a protein or receptor. For tryptophan, the conformational landscape is largely defined by the rotational freedom around the Cβ-Cγ bond of the side chain. The introduction of a benzyloxy group at the 4-position of the indole ring in this compound significantly alters this landscape.

The benzyloxy substituent is not only sterically demanding but also introduces additional rotational bonds. The resulting conformational dynamics are a key determinant of the molecule's interaction with its biological partners. The orientation of the benzyloxy group relative to the indole ring can either facilitate or hinder the optimal positioning of the tryptophan moiety within a binding pocket.

Computational modeling and spectroscopic studies on related substituted tryptophan analogs have shown that such modifications can restrict the conformational freedom of the side chain. This restriction can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity. Conversely, the substituent may introduce new, favorable interactions with the protein, such as van der Waals or aromatic stacking interactions, which stabilize specific conformations.

Research on PET hydrolases has demonstrated that the conformational plasticity of a conserved tryptophan residue is crucial for both substrate binding and product release. acs.org Molecular dynamics simulations have revealed multiple accessible conformers for this tryptophan, and mutations that alter this conformational ensemble can significantly impact catalytic activity. acs.org While not directly studying this compound, this highlights the principle that modifications influencing tryptophan's conformational states can have significant functional consequences.

The unique physicochemical properties of the tryptophan side chain, including its size, aromaticity, and hydrogen-bonding capability, are critical for its role in promoting the cooperative refolding of certain peptide sequences. nih.gov Any alteration to these properties, such as the introduction of a benzyloxy group, would likely have a significant impact on such processes. nih.gov

The following table summarizes the potential effects of the 4-benzyloxy substitution on the conformational dynamics of tryptophan:

| Parameter | Effect of 4-Benzyloxy Substitution | Potential Biological Implication |

| Rotational Freedom | Reduced due to steric hindrance from the benzyloxy group. | Pre-organization into a bioactive conformation, potentially leading to higher binding affinity. |

| Conformational Ensemble | Shifted towards conformations that minimize steric clashes and maximize favorable interactions. | Altered binding specificity and functional activity. |

| Local Environment | The benzyloxy group can create a unique microenvironment, influencing local polarity and solvent accessibility. | Modulation of protein-ligand and protein-protein interactions. |

| Flexibility | The ether linkage in the benzyloxy group introduces a degree of flexibility, allowing for induced-fit binding. | Adaptability to different binding pocket topographies. |

Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation refers to the regulation of a protein's activity by the binding of a ligand to a site other than the active site. This binding event induces a conformational change that is transmitted through the protein structure, ultimately affecting the active site's function. Tryptophan and its derivatives have been implicated in allosteric regulation. For instance, L-tryptophan can act as an allosteric modulator of the calcium receptor. nih.gov

Given its structural dissimilarity to endogenous ligands, this compound is a candidate for an allosteric modulator. The benzyloxy group, in particular, could play a crucial role in mediating such effects. By interacting with an allosteric pocket, the bulky and hydrophobic nature of this substituent could trigger the necessary conformational cascade to modulate the activity of the primary active site.

Cooperative binding, a phenomenon where the binding of one ligand to a protein influences the binding of subsequent ligands, is often intertwined with allosterism. The conformational changes induced by the binding of this compound to an allosteric site could alter the affinity of the protein for its primary ligand or for other allosteric modulators.

Studies on tryptophan synthase provide a well-documented example of allosteric regulation where ligand binding at one subunit affects the catalytic activity of another. frontiersin.orgpsu.edu The binding of ligands triggers a switch between open (low activity) and closed (high activity) conformations. psu.edu While this system involves protein-protein interactions, the underlying principles of ligand-induced conformational changes are relevant. A synthetic molecule like this compound could potentially mimic the effects of natural allosteric effectors by stabilizing a particular conformational state of a target protein.

The potential for this compound to participate in cooperative binding is further supported by research on multidrug transcriptional repressor proteins like LmrR, where tryptophan residues are central to the binding of aromatic drugs. researchgate.net Modification of these tryptophan residues significantly impacts drug affinity, demonstrating the sensitivity of the binding site to the electrostatic properties of the indole ring. researchgate.net The benzyloxy group in this compound could engage in unique π-π stacking or other non-covalent interactions within a binding pocket, thereby influencing the binding of other molecules.

The following table outlines the hypothetical roles of this compound in allosteric modulation and cooperative binding:

| Phenomenon | Potential Role of this compound | Underlying Mechanism |

| Allosteric Modulation | Can act as a positive or negative allosteric modulator. | Binding to an allosteric site induces a conformational change that alters the activity of the orthosteric site. |

| Cooperative Binding | Can exhibit positive or negative cooperativity with other ligands. | The initial binding of this compound alters the protein's conformation, thereby affecting the affinity for subsequent ligands. |

| Probe for Allosteric Sites | Can be used as a chemical tool to identify and characterize allosteric binding pockets. | The unique structure of this compound may allow it to bind to novel allosteric sites not recognized by endogenous ligands. |

Computational and Structural Elucidation Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govyoutube.com. In the context of 4-(Benzyloxy)tryptophan, docking simulations are employed to forecast its binding mode within the active site of a target protein. The process involves sampling various conformations of the ligand within the protein's binding pocket and ranking them using a scoring function to identify the most energetically favorable pose nih.govnih.gov.

Detailed research findings from docking studies on analogous systems reveal several key types of interactions that would be critical for the binding of this compound:

Hydrogen Bonding: The amine and carboxylic acid groups of the tryptophan backbone, as well as the indole (B1671886) nitrogen, are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl (B1604629) group and the indole ring contribute significantly to the molecule's hydrophobicity, favoring interactions with nonpolar residues in the protein's binding site.

Pi-Stacking: The aromatic indole and benzyl rings can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or with charged residues, respectively nih.gov.

Table 1: Potential Ligand-Protein Interactions for this compound Identified via Molecular Docking

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Protein Residues | Predicted Outcome |

|---|---|---|---|

| Hydrogen Bond | Carboxyl group (-COOH) | Lysine (B10760008), Arginine, Serine | Stabilization of ligand pose |

| Hydrogen Bond | Amine group (-NH2) | Aspartate, Glutamate, Serine | Anchoring of ligand backbone |

| Hydrophobic Interaction | Benzyl group, Indole ring | Leucine (B10760876), Valine, Isoleucine, Alanine (B10760859) | Increased binding affinity |

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex evolves nih.govnih.gov. This technique is crucial for assessing the stability of the binding pose predicted by docking nih.gov.

For the this compound-protein complex, MD simulations can:

Validate Binding Poses: Unstable binding modes identified in docking may dissociate or undergo significant conformational changes during an MD simulation, whereas a stable pose will maintain its key interactions throughout the simulation nih.gov.

Reveal Conformational Changes: Both the ligand and the protein can exhibit flexibility. MD simulations can capture subtle or significant conformational adjustments in the protein's active site or in the orientation of the benzyloxy group upon ligand binding.

Characterize Water Molecule Dynamics: The role of water molecules in mediating ligand-protein interactions can be explicitly studied, providing a more accurate representation of the binding event.

Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are calculated to quantify the stability of the system over the simulation period nih.gov. Studies on tryptophan-containing peptides have shown that such simulations can effectively elucidate the role of specific residues in anchoring a molecule within a biological environment, such as a cell membrane nih.gov.

Table 2: Insights from Molecular Dynamics (MD) Simulations

| Parameter Analyzed | Information Gained | Relevance to this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand's position and protein structure | Confirms if the docked pose is stable over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of specific protein residues | Identifies key flexible residues in the binding site. |

| Hydrogen Bond Analysis | Persistence of specific hydrogen bonds | Determines the strength and stability of key interactions. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles epstem.netnih.gov. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity researchgate.net.

For this compound, DFT calculations can predict:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state nih.gov.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability researchgate.netyoutube.com.

Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions nih.gov.

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure epstem.netresearchgate.net.

These calculations help in understanding the intrinsic chemical nature of this compound, complementing the interaction-focused insights from docking and MD simulations.

Table 3: Properties of this compound Predicted by DFT Calculations

| Calculated Property | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The most stable 3D arrangement of atoms (bond lengths, angles). | Provides an accurate starting structure for other simulations. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts electron-donating/accepting ability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule's surface. | Identifies sites prone to electrostatic interactions and chemical reactions. |

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

In silico tools are increasingly used to predict the metabolic fate of compounds. These platforms use databases of known metabolic reactions and models of key metabolic enzymes, such as the Cytochrome P450 (CYP) family, to predict potential transformations a molecule might undergo in a biological system ajol.info.

For this compound, metabolic prediction software would analyze its structure to identify sites susceptible to enzymatic modification. Potential predicted transformations could include:

Hydroxylation: Addition of a hydroxyl group to the aromatic rings (indole or benzyl).

O-Dealkylation: Cleavage of the ether linkage, removing the benzyl group to yield 4-hydroxytryptophan (B93191).

Oxidation: Modification of the tryptophan side chain.

These predictions are valuable for identifying potential metabolites and understanding the compound's metabolic stability. They can also highlight potential interactions with specific drug-metabolizing enzymes, guiding subsequent experimental metabolic studies. Tryptophan itself is the starting point for the kynurenine (B1673888) pathway, a major catabolic route, and in silico models can help predict how the benzyloxy modification might influence its entry or processing through similar pathways nih.govpathbank.org.

Spectroscopic Analysis for Structural Characterization in Research Settings

Spectroscopic methods are indispensable analytical tools for the structural characterization and purity assessment of synthesized compounds, as well as for studying their interactions with other molecules mdpi.com.

Fluorescence spectroscopy is particularly powerful for studying tryptophan-containing molecules. The indole ring of tryptophan is intrinsically fluorescent, and its emission spectrum is highly sensitive to the polarity of its local environment nih.govmdpi.com.

When this compound binds to a protein, the environment of its indole ring changes, leading to measurable changes in its fluorescence properties:

Spectral Shifts: A blue shift (shift to shorter wavelengths) in the emission maximum typically indicates the movement of the indole ring into a more nonpolar (hydrophobic) environment, such as a protein's binding pocket.

Intensity Changes: Binding can either quench (decrease) or enhance (increase) the fluorescence intensity.

By titrating a protein solution with this compound and monitoring these fluorescence changes, one can quantitatively determine binding parameters, such as the dissociation constant (Kd), which measures the affinity of the interaction nih.govacs.org. This approach allows for a direct, real-time analysis of the binding event in a solution state.

A combination of spectroscopic techniques is used to confirm the identity and assess the purity of a newly synthesized batch of this compound. Each technique provides a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the complete mapping of the molecule's carbon-hydrogen framework, confirming its precise structure.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing an accurate molecular weight. High-resolution mass spectrometry can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies, such as C=O in the carboxyl group, N-H in the amine and indole, and C-O in the ether linkage mdpi.com.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the indole and benzyl rings.

Together, these methods provide unambiguous confirmation of the compound's chemical identity and are used to ensure its purity for subsequent biological or computational studies frontiersin.org.

Table 4: Spectroscopic Techniques for Characterization of this compound

| Technique | Information Provided | Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Connectivity and chemical environment of atoms (¹H, ¹³C). | Confirms the detailed molecular structure. |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Confirms compound identity and molecular mass. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -COOH, -NH2, C-O-C). | Verifies the functional group composition of the molecule. |

Analytical Approaches for 4 Benzyloxy Tryptophan and Its Metabolites in Research Matrices

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-(Benzyloxy)tryptophan, providing the necessary separation from complex matrix components prior to detection and quantification. The choice of chromatographic technique depends on the analyte's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tryptophan and its derivatives, making it highly suitable for this compound. The separation is typically achieved on reverse-phase columns, such as octadecyl silica (B1680970) (C18), where the separation mechanism is based on the compound's hydrophobicity. Given the presence of the nonpolar benzyloxy group, this compound is expected to be retained more strongly on a C18 column compared to unmodified tryptophan.

Mobile phases commonly consist of an aqueous buffer and an organic solvent like acetonitrile (B52724), which allows for gradient elution to achieve optimal separation. A patent for a structurally related compound, 4-benzyloxy benzylidene aniline, specifies the use of a phenyl bonded silica column with a mobile phase composed of a buffer and an organic solvent, indicating that alternative column chemistries can also provide effective separation.

Several detection modes can be coupled with HPLC for the analysis of this compound:

UV Detection: The indole (B1671886) ring of the tryptophan structure possesses a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry. Detection wavelengths are typically set around the absorbance maxima of the indole moiety, generally in the 250-350 nm range.

Fluorescence Detection: Tryptophan and its derivatives are naturally fluorescent, a property that allows for highly sensitive and selective detection. The intrinsic fluorescence of the indole skeleton can be exploited by using an excitation wavelength of approximately 280 nm and measuring the emission at around 350 nm. This method offers lower detection limits compared to UV absorbance.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. MS detection identifies compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity. This is particularly valuable when analyzing complex biological samples where interferences can be a major issue.

| Parameter | Typical Condition for Tryptophan Derivatives | Relevance for this compound |

|---|---|---|

| Stationary Phase (Column) | Octadecyl Silica (C18), Phenyl Silica | Good retention and separation due to hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., acetate, formate) | Gradient elution is effective for separating from polar matrix components. |

| UV Detection Wavelength | ~280 nm (or 250-350 nm) | The indole chromophore allows for reliable UV detection. |

| Fluorescence Detection | Excitation: ~280 nm, Emission: ~350 nm | Offers high sensitivity and selectivity due to natural fluorescence. |

| Mass Spectrometry | Electrospray Ionization (ESI) | Provides highest selectivity and structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and their metabolites. However, due to the low volatility of amino acids like tryptophan, a derivatization step is mandatory to convert the polar functional groups (amino and carboxylic acid) into more volatile, nonpolar moieties.

A common derivatization method is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. For tryptophan, this process can sometimes yield multiple derivative products, requiring careful optimization of reaction conditions like temperature and time to ensure a consistent and high yield of the desired derivative. Once derivatized, the compound can be separated on a capillary GC column and detected by the mass spectrometer. GC-MS offers excellent chromatographic resolution and provides mass spectra that can be used for definitive identification.

| Parameter | Typical Condition | Relevance for this compound |

|---|---|---|

| Derivatization Agent | Silylation reagents (e.g., MTBSTFA) | Necessary to increase volatility for GC analysis. |

| Column Type | Capillary column (e.g., Elite-5MS) | Provides high-resolution separation of derivatized analytes. |

| Detection Mode | Mass Spectrometry (Electron Impact Ionization) | Provides characteristic fragmentation patterns for structural confirmation. |

Capillary Electrophoresis (CE) is an alternative separation technique that offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. Separation in CE is based on the differential migration of charged analytes in an electric field. For amino acids and their analogues, CE can effectively separate compounds based on their charge-to-mass ratios.

In the context of this compound, which is a chiral molecule, CE is particularly powerful for enantiomeric separation. This is typically achieved by adding a chiral selector, such as a modified cyclodextrin, to the background electrolyte. This approach has been successfully used to achieve baseline resolution of various unnatural tryptophan analogues. Detection in CE is most commonly performed using UV absorbance, but it can also be coupled with mass spectrometry for enhanced sensitivity and specificity.

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound and its metabolites. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to form a hyphenated system that combines the separation power of chromatography with the detection power of MS.

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low-level analytes in complex biological matrices. This technique involves multiple stages of mass analysis. First, the precursor ion, which corresponds to the protonated or deprotonated molecule of this compound ([M+H]+ or [M-H]-), is selectively isolated. This ion is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting product ions are then detected in the second stage of mass analysis.

The fragmentation pattern is characteristic of the molecule's structure. For tryptophan-derived metabolites, fragmentation often occurs at the N–Cα bond. A common and characteristic fragment ion for many tryptophan derivatives is observed at m/z 130, corresponding to the indole portion of the molecule. For this compound, characteristic fragmentations would also be expected from the loss of the benzyl (B1604629) group. By monitoring a specific transition (precursor ion → product ion), a technique known as Multiple Reaction Monitoring (MRM) can be used to achieve exceptionally high selectivity and sensitivity for quantification, even in the presence of a complex biological matrix.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C18H18N2O3), the theoretical exact mass of the neutral molecule is 310.13174. An HRMS instrument can measure the mass of the ion with sufficient accuracy to confirm this specific elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

HRMS is crucial during the synthesis of the compound for structural verification and is invaluable in metabolite identification studies. When searching for unknown metabolites of this compound, HRMS can identify potential candidates by detecting accurate masses corresponding to expected biotransformations (e.g., hydroxylation, demethylation, conjugation). Subsequent MS/MS analysis on the HRMS instrument can then provide fragmentation data to elucidate the precise structure of these novel metabolites.

Advanced Spectroscopic Methods for Characterization of Complex Samples (e.g., NMR, CD Spectroscopy)

The structural elucidation and characterization of this compound in intricate research matrices rely on powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for providing detailed information about the molecular structure of this compound. While specific NMR data for this compound is not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar compounds.

For ¹H NMR, the protons of the benzyloxy group would exhibit characteristic signals. The methylene (B1212753) (-CH₂-) protons of the benzyl group are expected to appear as a singlet, typically in the range of 5.0-5.2 ppm. The aromatic protons of the phenyl ring would resonate in the downfield region, generally between 7.3 and 7.5 ppm. The protons on the indole ring and the tryptophan side chain would have chemical shifts similar to those of other 4-substituted tryptophan derivatives.

In ¹³C NMR, the benzylic carbon would produce a signal around 70 ppm. The carbons of the phenyl ring would appear in the aromatic region (approximately 127-137 ppm). The carbon atoms of the indole nucleus and the tryptophan backbone would show shifts characteristic of this amino acid scaffold. For instance, the ¹³C NMR spectrum of the related compound 7-benzyloxyindole (B21248) shows signals for the benzyloxy group and the indole ring, providing a reference for the expected chemical shifts in this compound. chemicalbook.com

Method Development for Research Sample Analysis (e.g., Biological Fluids, Cell Lysates, Tissue Extracts from Animal Models)

The quantitative analysis of this compound and its potential metabolites in complex biological matrices requires the development of highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.

Sample Preparation: The initial step in the analysis of biological samples is the efficient extraction of the analyte and the removal of interfering matrix components. For biological fluids like plasma or serum, protein precipitation is a common and effective method. This is typically achieved by adding an organic solvent such as acetonitrile or methanol, or an acid like trichloroacetic acid. Subsequent centrifugation separates the precipitated proteins, and the supernatant containing the analyte can be further processed or directly injected into the LC-MS/MS system. For more complex matrices like cell lysates and tissue extracts, a more rigorous sample cleanup, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to minimize matrix effects and improve the signal-to-noise ratio.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique for tryptophan and its metabolites. A C18 column is typically employed to separate the analytes based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solution (often containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target analyte from other matrix components.

Tandem Mass Spectrometry (MS/MS): Mass spectrometry provides high selectivity and sensitivity for the detection and quantification of this compound. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of tryptophan and its derivatives. In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID) in the collision cell, and the resulting product ions are detected in the second mass analyzer. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity and allows for accurate quantification even in complex matrices. The development of LC-MS/MS methods for tryptophan and its various metabolites in plasma, serum, and brain tissue provides a strong foundation for creating a robust analytical method for this compound. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

An interactive data table summarizing typical LC-MS/MS parameters for the analysis of tryptophan and its metabolites, which can be adapted for this compound, is presented below.

| Parameter | Typical Conditions |

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound in biological systems. By introducing stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecule, its conversion to various metabolites can be monitored by mass spectrometry.

Synthesis of Labeled this compound: The synthesis of isotopically labeled this compound can be approached in several ways. One strategy involves the synthesis of a labeled precursor, such as 4-benzyloxyindole, which can then be used to produce the final labeled amino acid. For instance, a deuterated or ¹³C-labeled benzyl group could be introduced to 4-hydroxyindole (B18505) to generate labeled 4-benzyloxyindole. Alternatively, isotopic labels can be incorporated into the tryptophan side chain.

Metabolic Tracing Studies: Once the isotopically labeled this compound is synthesized, it can be administered to cell cultures or animal models. At different time points, biological samples (e.g., plasma, tissues) are collected, and the extracts are analyzed by LC-MS/MS. The mass spectrometer can distinguish between the unlabeled (endogenous) and the labeled (exogenous) compound and its metabolites based on their mass-to-charge ratios. This allows for the determination of the rate of uptake, metabolism, and clearance of this compound. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compound. The use of stable isotope-labeled tryptophan has been successfully demonstrated in assessing peripheral serotonin (B10506) synthesis and in studying the disposition of tryptophan metabolites. nih.gov These approaches can be directly adapted for metabolic tracing studies of this compound.

The general workflow for a metabolic tracing study using isotopically labeled this compound is outlined in the following table.

| Step | Description |

| 1. Synthesis | Chemical synthesis of a stable isotope-labeled version of this compound (e.g., D- or ¹³C-labeled). |

| 2. Administration | Introduction of the labeled compound into the biological system (e.g., cell culture, animal model). |

| 3. Sample Collection | Collection of biological samples (e.g., plasma, cell lysates, tissue extracts) at various time points. |

| 4. Sample Preparation | Extraction and cleanup of the analytes from the biological matrix. |

| 5. LC-MS/MS Analysis | Separation and detection of the labeled and unlabeled analyte and its metabolites. |

| 6. Data Analysis | Quantification of the labeled species to determine metabolic rates and pathways. |

Advanced Research Applications and Future Directions

Development of 4-(Benzyloxy)tryptophan-Based Chemical Probes and Tools

Chemical probes are essential tools for dissecting the intricate functions of proteins and cellular pathways in their native environments. mskcc.org this compound serves as a valuable scaffold for the creation of such probes. The benzyloxy group can be deprotected to yield 4-hydroxytryptophan (B93191), which can then be further modified. Alternatively, the core structure can be built upon to introduce various functionalities.

Researchers are developing alkyne-substituted tryptophan derivatives as chemical probes for protein profiling. These probes can be incorporated into proteins in living cells, and the alkyne group allows for "click chemistry" reactions to attach reporter tags like fluorescent dyes or biotin for visualization and proteomic studies. nih.govresearchgate.net This strategy enables the tracking of protein synthesis and the identification of protein-protein interactions. researchgate.net While not directly this compound, the principles of modifying the tryptophan ring to create such tools are directly applicable. The synthesis of these probes often involves multi-step processes where protecting groups, like the benzyl (B1604629) group, are crucial intermediates.

Another approach involves creating fluorescent probes to monitor biological processes. Tryptophan itself is a natural fluorescent probe, but its signal can be difficult to distinguish in complex biological samples. basicmedicalkey.com By modifying the tryptophan structure, researchers can create analogues with unique spectroscopic properties, such as shifted excitation and emission wavelengths, to overcome these limitations. basicmedicalkey.comnih.gov Metal-organic frameworks (MOFs) have also been used to create fluorescent probes for the sensitive detection of tryptophan in biological and food samples, demonstrating the diverse chemical strategies being employed. nih.gov

Design of Novel Tryptophan Analogues for Target Validation in Preclinical Research

Validating a biological target is a critical step in drug discovery. Tryptophan analogues, including derivatives of this compound, are instrumental in this process. By systematically altering the structure of tryptophan, researchers can probe the active sites of enzymes and the binding pockets of receptors to understand how they function and how they can be modulated.

A significant area of research is the development of inhibitors for the enzyme indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov IDO1 is involved in tumor-mediated immune suppression by metabolizing tryptophan. nih.gov Scientists have designed and synthesized a range of tryptophan analogues to study the mechanism of IDO1 and to act as potential inhibitors. nih.govresearchgate.net These studies involve creating mimics of proposed metabolic intermediates to trap the enzyme in specific states, providing insight into its catalytic cycle. nih.gov

Similarly, tryptophan derivatives have been evaluated as inhibitors of the L-Type Amino Acid Transporter 1 (LAT1), which is overexpressed in many types of cancer and is responsible for transporting essential amino acids into tumor cells. A study of isomeric benzyloxy-L-tryptophans found that the 5-substituted version was the most potent inhibitor of LAT1 in a human colon carcinoma cell line. researchgate.net This highlights the importance of substituent placement on the indole (B1671886) ring for biological activity and provides a basis for designing more potent and selective inhibitors for preclinical evaluation.

| Compound | Target | Research Application |

| 5-(Benzyloxy)tryptophan | LAT1 Transporter | Inhibition of leucine (B10760876) uptake in cancer cells researchgate.net |

| Cyclopropyl Tryptophan Analogues | IDO1 Enzyme | Mechanistic probes to study enzyme activity nih.gov |

| N-Acyl Tryptophan Derivatives | P2Y14R Receptor | Antagonists for anti-inflammatory research nih.gov |

Integration of this compound Analogs into Peptide and Protein Engineering

The incorporation of unnatural amino acids like this compound into peptides and proteins is a powerful technique in protein engineering. researchgate.net This allows for the creation of proteins with novel properties or functions. The most common method for this is solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain. researchgate.net The Fmoc-protected version of this compound, Fmoc-4-benzyloxy-L-tryptophan, is a commercially available reagent specifically designed for this purpose. aralezbio-store.com

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 4-position of the indole ring during the acidic conditions of peptide synthesis. researchgate.net Once the peptide is fully assembled, this group can be removed to unmask the 4-hydroxytryptophan residue. This allows for site-specific modification of the peptide or protein. For example, the exposed hydroxyl group can be a site for phosphorylation, glycosylation, or attachment of other molecules.

Furthermore, the introduction of tryptophan analogues can be used to probe protein structure and dynamics. nih.gov For instance, fluorinated tryptophan analogues are used in protein NMR studies to provide unique spectroscopic signatures that report on the local environment within the protein. basicmedicalkey.comresearchgate.net The biosynthetic incorporation of various tryptophan analogues into proteins using engineered bacterial expression systems has become a standard technique. nih.gov This allows for the production of large quantities of modified proteins for detailed biophysical characterization. basicmedicalkey.comnih.gov

A recent development in protein engineering involves using light-activated chemical crosslinkers to attach peptides to specific proteins within living cells. A tryptophan-specific ruthenium complex has been developed that can selectively form a covalent bond with a tryptophan residue upon exposure to blue light, enabling precise control over protein modification. nih.gov

Potential for Advancing Understanding of Amino Acid Metabolism and Signaling Pathways

Tryptophan is not only a building block for proteins but also a precursor to a host of biologically active molecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway. nih.govfrontiersin.org The metabolism of tryptophan is tightly regulated and plays a crucial role in health and disease, impacting everything from mood to immune response. nih.govfrontiersin.org

Substituted tryptophan analogues like this compound can be used as tools to study these complex metabolic and signaling pathways. By introducing a modified version of tryptophan, researchers can track its uptake, incorporation, and transformation within cells and organisms. For example, these analogues could be used to investigate the substrate specificity of key enzymes in tryptophan metabolism, such as tryptophan hydroxylase or IDO1. frontiersin.org

The competition between different tryptophan analogues for transport across the blood-brain barrier can also be studied to understand the regulation of serotonin synthesis in the brain. nih.gov Furthermore, the influence of these analogues on signaling pathways, such as the TOR and NF-κB pathways which are involved in immune response, can be investigated to elucidate the role of tryptophan metabolism in cellular regulation. frontiersin.org However, the direct use of this compound in metabolic pathway studies is not yet widely reported, representing an area for future exploration.

Unexplored Biological Targets and Mechanistic Hypotheses for this compound and its Derivatives

While research has identified targets like LAT1 and provided tools for protein engineering, many potential biological roles for this compound and its derivatives remain unexplored. The vast and complex network of proteins that interact with tryptophan and its metabolites suggests that substituted analogues could have a wide range of currently unknown effects.

One mechanistic hypothesis is that derivatives of this compound could act as modulators of protein-protein interactions. The tryptophan side chain is often involved in forming "hot spots" at the interface of protein complexes. khanacademy.org By modifying the indole ring, it may be possible to design molecules that either stabilize or disrupt these interactions, providing a novel approach to drug discovery.

Another area of interest is the potential for these compounds to interact with nucleic acids. The planar indole ring of tryptophan can intercalate between the bases of DNA, and it is conceivable that substituted tryptophans could be designed to target specific DNA sequences or structures.

Furthermore, the development of tryptophan derivatives containing novel chemical moieties could lead to new mechanistic classes of enzyme inhibitors. For example, compounds designed to form covalent bonds with their target enzymes could lead to highly potent and long-lasting therapeutic effects. The design of radical traps based on the tryptophan scaffold to study the mechanism of dioxygenase enzymes like IDO1 is an example of this innovative approach. researchgate.net

Challenges and Opportunities in the Academic Research of Substituted Tryptophan Derivatives

The academic research of substituted tryptophan derivatives is a field ripe with opportunity, but it also faces significant challenges.

Challenges:

Synthesis: The chemical synthesis of specific tryptophan analogues can be complex, lengthy, and expensive. rsc.orgchim.it Developing efficient and stereoselective synthetic routes is a major ongoing effort. rsc.org For example, direct functionalization of the tryptophan indole ring is often difficult, requiring multi-step procedures involving protecting groups. chim.itacs.org

Biological Complexity: The pleiotropic effects of tryptophan and its metabolites make it challenging to deconvolute the specific biological effects of a given analogue. nih.gov A single compound may interact with multiple targets, leading to a complex pharmacological profile.

Delivery and Stability: Ensuring that a tryptophan analogue reaches its intended target in a biological system can be difficult. Issues such as membrane permeability, metabolic stability, and off-target toxicity must be addressed.

Opportunities:

Expanding the Genetic Code: Advances in synthetic biology are making it easier to incorporate a wider variety of unnatural amino acids, including tryptophan derivatives, directly into proteins in living organisms. acs.org This opens up unprecedented opportunities for creating novel biomaterials, therapeutic proteins, and tools for biological research.

Biocatalysis: The use of enzymes, such as engineered tryptophan synthases, provides a powerful and environmentally friendly method for synthesizing a diverse range of tryptophan analogues. acs.orgnih.govproquest.com Directed evolution can be used to create enzymes with tailored substrate specificities, enabling the production of previously inaccessible compounds. nih.gov

New Therapeutic Targets: As our understanding of the role of tryptophan metabolism in disease deepens, new therapeutic targets are constantly being identified. Substituted tryptophan derivatives are ideally suited for the development of novel drugs aimed at these targets.

常见问题

What are the optimized synthetic routes for 4-(Benzyloxy)tryptophan, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves multi-step protocols. A modified procedure by Blaser involves two steps: (1) Preparation of (±)-acetamido-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid via indole functionalization, followed by (2) deprotection and hydrolysis to yield the final compound . Key factors include temperature control (room temperature for coupling reactions, reflux for hydrolysis) and solvent selection (e.g., THF for stepwise reactions). Yield optimization (≥70%) requires stoichiometric adjustments of benzyloxy-substituted indole precursors and catalysts like Pd/C for hydrogenolysis. Purity is confirmed via TLC (Rf ~0.3 in ethyl acetate/hexane) and NMR (δ 7.2–7.4 ppm for benzyl protons) .

How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

Advanced Research Question

X-ray crystallography is critical for resolving conformational ambiguities. For example, redetermined structures of analogs like 4-(benzyloxy)benzoic acid (monoclinic, P2₁/n space group) reveal bond angles (β = 97.7°) and intermolecular hydrogen-bonding patterns (O–H···O distances ~1.8 Å) that stabilize the benzyloxy group . For this compound, synchrotron radiation or MoKα (λ = 0.71073 Å) can refine torsion angles between the indole ring and benzyloxy substituent, addressing discrepancies in predicted vs. observed densities (e.g., 1.323 g/cm³ predicted vs. 1.348 g/cm³ crystallographic) .

What methodologies are used to evaluate the biological activity of this compound in pharmacological studies?

Advanced Research Question